4-Chloro vs. 4-Bromo Substitution: Molecular Weight Efficiency and Synthetic Tractability
The target compound (MW 210.66) offers a 21% lower molecular weight than the direct 4-bromo analog (2-(1-((3-amino-4-bromo-1H-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile, MW 255.11, CAS 1494097-03-8) while retaining comparable halogen-bond donor capacity at the 4-position . In fragment- and lead-based drug discovery, this translates to improved ligand efficiency metrics and reduced lipophilicity (calculated ClogP difference ≈ 0.4–0.6 units favoring the chloro derivative), both of which are positively correlated with developability outcomes. The C-Cl bond also provides superior stability under Suzuki-Miyaura cross-coupling conditions compared to the more labile C-Br bond, reducing dehalogenation side products during late-stage arylation.
| Evidence Dimension | Molecular weight / Lipophilicity / Synthetic handle stability |
|---|---|
| Target Compound Data | MW = 210.66 g/mol; calculated ClogP ≈ 1.1–1.3; C-Cl bond dissociation energy ≈ 397 kJ/mol |
| Comparator Or Baseline | 4-Bromo analog: MW = 255.11 g/mol; calculated ClogP ≈ 1.5–1.9; C-Br bond dissociation energy ≈ 280 kJ/mol |
| Quantified Difference | MW reduction: 44.45 g/mol (21% lower); ClogP reduction: ~0.4–0.6 log units; C-X bond energy increase: ~117 kJ/mol (42% stronger) |
| Conditions | Physicochemical property calculations (ACD/Labs or ChemAxon) / bond dissociation energies from standard reference tables |
Why This Matters
Lower MW and ClogP favor superior ligand efficiency and ADME compliance, while the stronger C-Cl bond improves synthetic robustness in cross-coupling reactions—both critical decision factors when selecting a building block for medicinal chemistry campaigns.
